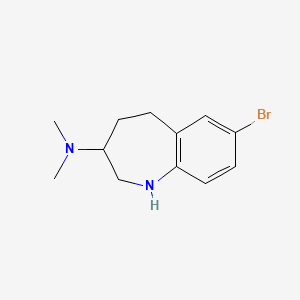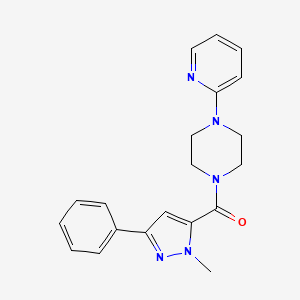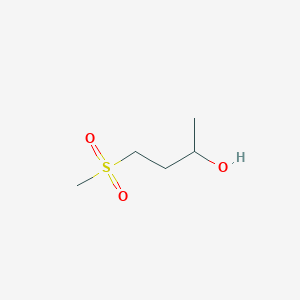![molecular formula C15H18N2O4 B2776251 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid CAS No. 1050105-51-5](/img/structure/B2776251.png)
4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid, also known as CBM-40 or N-(4-carbamoylmethoxybenzyl)-2-methyl-2-propylpropanamide, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CBM-40 is a member of the benzoic acid family and is synthesized through a multi-step process. In
Wirkmechanismus
The mechanism of action of 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and metabolic disorders.
Biochemische Und Physiologische Effekte
4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells, leading to tumor cell death. 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid is that it has been found to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one of the limitations of 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid is that it is not water-soluble, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid research. One potential area of study is its potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid could be further studied for its anti-tumor properties and potential as a cancer therapy. Finally, its potential as an anti-diabetic and anti-obesity agent could be explored further in animal models and clinical trials.
In conclusion, 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid is a promising chemical compound with potential therapeutic applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid as a therapeutic agent.
Synthesemethoden
4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid is synthesized through a multi-step process involving the reaction of 4-hydroxybenzoic acid with N-(4-bromobenzyl)propionamide, followed by the reaction of the resulting product with 2-methyl-2-propylpropanamine and cyanogen bromide. The final product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been found to have potential as an anti-diabetic and anti-obesity agent.
Eigenschaften
IUPAC Name |
4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(2)15(3,9-16)17-13(18)8-21-12-6-4-11(5-7-12)14(19)20/h4-7,10H,8H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMFGNWKHFUXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2776169.png)

![1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one](/img/structure/B2776173.png)




![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide](/img/structure/B2776183.png)


![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2776190.png)
![5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2776191.png)